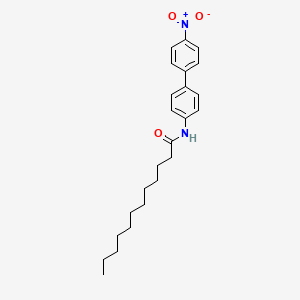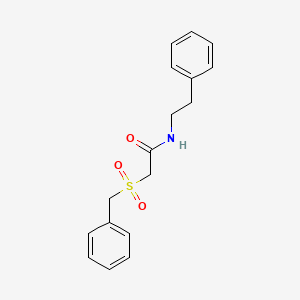![molecular formula C48H72N2O4 B15017020 N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzene-1,3-dicarboxamide core, which is substituted with two bulky phenoxybutyl groups. The presence of 2,4-bis(2-methylbutan-2-yl)phenoxy groups adds to its steric hindrance, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. The initial step often includes the preparation of the benzene-1,3-dicarboxylic acid derivative, followed by the introduction of the phenoxybutyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the electrophilic carbon centers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride or borane complexes.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, borane complexes, and sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study the interactions between large, bulky molecules and biological macromolecules such as proteins and nucleic acids. Its steric hindrance can provide insights into the binding affinities and specificities of these interactions.
Medicine
In medicine, N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE has potential applications as a drug delivery agent. Its bulky structure can be utilized to encapsulate and transport therapeutic agents to specific target sites within the body.
Industry
In the industrial sector, this compound can be used as a stabilizer for polymers and plastics. Its ability to hinder oxidation and degradation processes makes it valuable in extending the lifespan and durability of various materials.
Mécanisme D'action
The mechanism of action of N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky phenoxybutyl groups can prevent the approach of reactive species, thereby protecting the core structure from chemical degradation. Additionally, the electronic effects of the substituents can influence the reactivity and stability of the compound in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a light stabilizer in polymers.
N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness
N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE stands out due to its unique combination of steric hindrance and electronic effects. The presence of the 2,4-bis(2-methylbutan-2-yl)phenoxy groups provides a higher degree of steric protection compared to similar compounds, making it more effective in applications requiring stability and resistance to degradation.
Propriétés
Formule moléculaire |
C48H72N2O4 |
|---|---|
Poids moléculaire |
741.1 g/mol |
Nom IUPAC |
1-N,3-N-bis[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C48H72N2O4/c1-13-45(5,6)37-24-26-41(39(33-37)47(9,10)15-3)53-30-19-17-28-49-43(51)35-22-21-23-36(32-35)44(52)50-29-18-20-31-54-42-27-25-38(46(7,8)14-2)34-40(42)48(11,12)16-4/h21-27,32-34H,13-20,28-31H2,1-12H3,(H,49,51)(H,50,52) |
Clé InChI |
QCURNYMSLYDZCC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC(=CC=C2)C(=O)NCCCCOC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide](/img/structure/B15016948.png)
![N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016949.png)
![2-(naphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016958.png)

![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15016969.png)
![Octyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B15016982.png)
![2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016983.png)

![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016986.png)
![(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15016992.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15017012.png)
